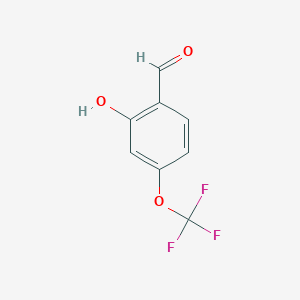

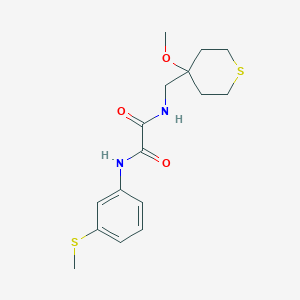

![molecular formula C18H14N2OS B2392780 4-((3-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶 CAS No. 845801-29-8](/img/structure/B2392780.png)

4-((3-甲基苄基)硫代)苯并呋并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine” is a chemical compound with diverse applications in scientific research. It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine”, often involves various cyclization processes or domino reactions . For example, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described, which enables the facile synthesis of 1,4-dihydrobenzofuro .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. Its synthetic versatility allows the generation of structurally diverse derivatives, including analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve various cyclization processes or domino reactions . For example, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine has been described .科学研究应用

Antifungal Agents

The synthesis of benzyl-substituted thiobenzoazoles, including 4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine , has attracted attention as a green and environmentally friendly approach. These compounds were investigated for their antifungal activity against phytopathogenic fungi. Notably, two derivatives—2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole (3ac) and 2-((4-methylbenzyl)thio)benzo[d]thiazole (3al) —displayed broad-spectrum antifungal properties, inhibiting Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. Additionally, 2-((4-iodobenzyl)thio)benzo[d]thiazole (3aj) and 2-(benzylthio)benzo[d]oxazole (3ba) exhibited better efficacy against Botrytis cinerea and Fusarium oxysporum than the commercial fungicide Captan .

PARP-1 Inhibitors

Benzofuro[3,2-d]pyrimidine-4(1H)-ketone derivatives have been designed and synthesized as potential PARP-1 inhibitors. These compounds contain thiosemicarbazide or its analogs. Researchers have evaluated their inhibition of PARP enzyme activity, aiming to develop novel antitumor agents .

Strobilurin Analogues

While the benzofuro[3,2-d]pyrimidin-4(3H)-one system is less explored, it holds promise due to its potential biological activities. Researchers have investigated strobilurin analogues containing this tetracyclic system. Although routine synthesis is challenging, these compounds may exhibit interesting fungicidal properties .

作用机制

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity and leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .

未来方向

The development of more potent and efficacious drugs with pyrimidine scaffold is a promising future direction . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

属性

IUPAC Name |

4-[(3-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c1-12-5-4-6-13(9-12)10-22-18-17-16(19-11-20-18)14-7-2-3-8-15(14)21-17/h2-9,11H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQIFJYRQICSIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

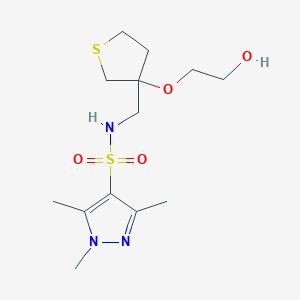

![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2392697.png)

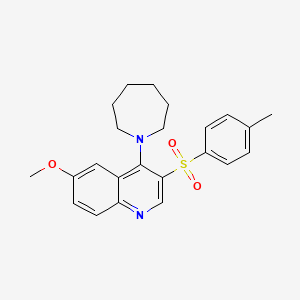

![N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/no-structure.png)

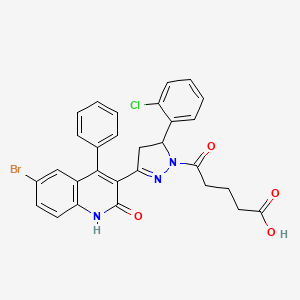

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2392708.png)

![1-[3-(4-Fluorophenyl)propyl]piperazine dihydrochloride](/img/structure/B2392709.png)

![N-(1-cyano-2-methoxy-1-methylethyl)-3-[5-(2,4-difluorophenyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2392713.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2392715.png)

![4-(3-Nitro-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B2392719.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine](/img/structure/B2392720.png)